molecular formula C13H19N3O4 B5780521 2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol

2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol

Cat. No.: B5780521
M. Wt: 281.31 g/mol
InChI Key: KBNBUMWBHVAHCL-UHFFFAOYSA-N
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Description

2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol is a chemical compound with a complex structure that includes a methoxy group, a piperazine ring, and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenol with formaldehyde and 4-methylpiperazine under acidic conditions to form the intermediate compound. This intermediate is then nitrated using a nitrating agent such as nitric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol
  • 2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]pyridine
  • 4-Nitro-2-methoxyphenol

Uniqueness

2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a piperazine ring in the same molecule is relatively rare and contributes to its diverse applications .

Properties

IUPAC Name

2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-14-3-5-15(6-4-14)9-10-7-11(16(18)19)8-12(20-2)13(10)17/h7-8,17H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNBUMWBHVAHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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